

# Evofosfamide (TH-302) in Soft Tissue Sarcoma Xenograft Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Evofosfamide |           |
| Cat. No.:            | B1684547     | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Evofosfamide** (formerly known as TH-302) is a hypoxia-activated prodrug (HAP) that was investigated for the treatment of various solid tumors, including soft tissue sarcoma. As a 2-nitroimidazole prodrug, **evofosfamide** is designed to be selectively activated under the hypoxic conditions prevalent in many tumor microenvironments. In the presence of low oxygen levels, **evofosfamide** is reduced, leading to the release of its active cytotoxic effector, bromoisophosphoramide mustard (Br-IPM).[1] Br-IPM is a potent DNA alkylating agent that forms interstrand crosslinks, inducing DNA damage and subsequent cell death.[1] This targeted activation mechanism was intended to spare healthy, well-oxygenated tissues and deliver a concentrated cytotoxic payload to the more aggressive, hypoxic regions of tumors.

Preclinical studies in various cancer models, including soft tissue sarcoma xenografts, demonstrated the potential of **evofosfamide** as both a monotherapy and in combination with conventional chemotherapies like doxorubicin.[2] However, despite promising preclinical and early-phase clinical results, the pivotal Phase III clinical trial (TH-CR-406/SARC021) of **evofosfamide** in combination with doxorubicin for the first-line treatment of advanced soft tissue sarcoma did not meet its primary endpoint of improving overall survival.[3] Consequently, the clinical development of **evofosfamide** for this indication was discontinued.



These application notes provide a summary of the available preclinical data on **evofosfamide** in soft tissue sarcoma xenograft models, including quantitative efficacy data and detailed experimental protocols, to serve as a resource for researchers in the field.

## **Data Presentation**

The following tables summarize the quantitative data from key preclinical studies of **evofosfamide** in soft tissue sarcoma xenograft models.

Table 1: Efficacy of **Evofosfamide** (TH-302) as a Monotherapy and in Combination with Doxorubicin in a HT1080 Fibrosarcoma Xenograft Model

| Treatment Group            | Dosing Schedule                                                                         | Tumor Growth Inhibition<br>(TGI) (%) |
|----------------------------|-----------------------------------------------------------------------------------------|--------------------------------------|
| Evofosfamide               | 50 mg/kg, i.p., QDx5 for 2 weeks                                                        | 20                                   |
| Evofosfamide               | 100 mg/kg, i.p., Q7Dx2                                                                  | 75                                   |
| Doxorubicin + Evofosfamide | Doxorubicin: 4 mg/kg, i.v.,<br>Q7Dx2; Evofosfamide: 50<br>mg/kg, i.p., QDx5 for 2 weeks | 106                                  |

Data extracted from Sun et al., 2012.

Table 2: Efficacy of Multimodal Therapy Including **Evofosfamide** in a KP Mouse Model of Undifferentiated Pleomorphic Sarcoma



| Treatment Group                    | Dosing Schedule | Tumor Growth Inhibition<br>(TGI) (%) at Day 14 |
|------------------------------------|-----------------|------------------------------------------------|
| Evofosfamide                       | Not specified   | 12                                             |
| DC101 (VEGF-A inhibitor)           | Not specified   | 44                                             |
| Doxorubicin                        | Not specified   | 41                                             |
| DC101 + Evofosfamide               | Not specified   | 50-61 (range for bimodality therapies)         |
| DC101 + Doxorubicin                | Not specified   | 50-61 (range for bimodality therapies)         |
| Evofosfamide + Doxorubicin         | Not specified   | 50-61 (range for bimodality therapies)         |
| DC101 + Evofosfamide + Doxorubicin | Not specified   | 83                                             |

Data extracted from Yoon et al., 2016.

Table 3: Survival and Tumor Growth in a Rhabdomyosarcoma Patient-Derived Xenograft (PDX) Model Treated with **Evofosfamide** (TH-302)

| Treatment Group            | Median Overall Survival<br>(days) | Significance vs. Control |
|----------------------------|-----------------------------------|--------------------------|
| Control                    | ~20                               | -                        |
| Doxorubicin                | ~20                               | Not significant          |
| Evofosfamide               | ~35                               | p=0.0019                 |
| Evofosfamide + Doxorubicin | ~38                               | p=0.0046                 |

Data extracted from O'Donnell et al., 2021. Tumor growth was significantly delayed in the **evofosfamide** and combination therapy groups compared to control and doxorubicin alone.



# Experimental Protocols General Protocol for Establishing Soft Tissue Sarcoma Xenografts

This protocol provides a general framework for establishing subcutaneous soft tissue sarcoma xenografts in immunocompromised mice. Specific cell lines and mouse strains may vary depending on the sarcoma subtype being studied.

### Materials:

- Soft tissue sarcoma cell line (e.g., HT1080 fibrosarcoma, SK-LMS-1 leiomyosarcoma) or patient-derived tumor tissue
- Immunocompromised mice (e.g., athymic nude mice, NOD/SCID mice), typically 6-8 weeks old
- Sterile cell culture medium (e.g., DMEM, RPMI-1640)
- Matrigel (optional, can improve tumor take rate)
- Sterile PBS
- Trypsin-EDTA
- Syringes and needles (27-30 gauge)
- · Calipers for tumor measurement
- · Animal housing and husbandry equipment compliant with institutional guidelines

### Procedure:

 Cell Culture: Culture the chosen soft tissue sarcoma cell line in the appropriate medium supplemented with fetal bovine serum and antibiotics under standard cell culture conditions (37°C, 5% CO2).



- Cell Harvesting: When cells reach 70-80% confluency, wash them with sterile PBS and detach using Trypsin-EDTA. Neutralize the trypsin with complete medium and centrifuge the cell suspension.
- Cell Preparation for Injection: Resuspend the cell pellet in sterile PBS or serum-free medium at a concentration of 1 x 10^7 to 5 x 10^7 cells/mL. For some models, resuspending the cells in a 1:1 mixture of medium and Matrigel can enhance tumor establishment. Keep the cell suspension on ice until injection.
- Subcutaneous Injection: Anesthetize the mice according to approved institutional protocols. Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse.
- For Patient-Derived Xenografts (PDX): Freshly obtained patient tumor tissue is minced into small fragments (2-3 mm) and surgically implanted into a subcutaneous pocket on the flank of an anesthetized mouse.
- Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are
  palpable, measure their dimensions (length and width) with calipers 2-3 times per week.
   Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
- Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into different treatment groups.

# Protocol for Evofosfamide and Doxorubicin Treatment in Xenograft Models

This protocol outlines a representative treatment schedule for evaluating the efficacy of **evofosfamide** alone and in combination with doxorubicin.

### Materials:

- Evofosfamide (TH-302)
- Doxorubicin
- Vehicle for drug formulation (e.g., sterile saline, 5% dextrose solution)



- Mice bearing established soft tissue sarcoma xenografts
- Syringes and needles for injection
- · Balance for weighing mice

#### Procedure:

- · Drug Preparation:
  - Prepare evofosfamide for intraperitoneal (i.p.) injection at the desired concentration (e.g.,
     50 mg/kg) in a suitable vehicle.
  - Prepare doxorubicin for intravenous (i.v.) injection at the desired concentration (e.g., 4 mg/kg) in sterile saline.
- Treatment Administration:
  - **Evofosfamide** Monotherapy: Administer **evofosfamide** via i.p. injection according to the planned schedule (e.g., daily for 5 days a week for 2 weeks).
  - Doxorubicin Monotherapy: Administer doxorubicin via i.v. injection (typically through the tail vein) according to the planned schedule (e.g., once a week for 2 weeks).
  - Combination Therapy: Administer evofosfamide i.p. as per its schedule. Administer
    doxorubicin i.v. at a specified time point relative to the evofosfamide dose (e.g., 2-4 hours
    after evofosfamide administration).
- Monitoring:
  - Continue to monitor tumor growth by caliper measurements 2-3 times per week.
  - Monitor the body weight of the mice as an indicator of treatment toxicity.
  - Observe the general health and behavior of the animals.
- Endpoint Analysis:



- The study can be terminated when tumors in the control group reach a predetermined maximum size or when the mice show signs of excessive toxicity.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weighing, histology, immunohistochemistry for hypoxia markers like pimonidazole, or markers of DNA damage like yH2AX).
- Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
- For survival studies, monitor mice until a defined endpoint (e.g., tumor volume exceeding a certain limit, or development of signs of morbidity) and plot Kaplan-Meier survival curves.

# Visualizations Signaling Pathway and Mechanism of Action



Click to download full resolution via product page

Caption: Mechanism of action of **evofosfamide** under normoxic and hypoxic conditions.



# **Experimental Workflow**



Click to download full resolution via product page

Caption: General experimental workflow for evaluating **evofosfamide** in sarcoma xenograft models.

# **Logical Relationship of Hypoxia-Targeted Therapy**





Click to download full resolution via product page

Caption: Rationale for combining hypoxia-activated and conventional therapies in solid tumors.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Phase II Study of the Safety and Antitumor Activity of the Hypoxia-Activated Prodrug TH-302 in Combination With Doxorubicin in Patients With Advanced Soft Tissue Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of hypoxia-activated prodrug evofosfamide (TH-302) and ifosfamide in preclinical non-small cell lung cancer models PMC [pmc.ncbi.nlm.nih.gov]
- 3. TH-302, a hypoxia-activated prodrug with broad in vivo preclinical combination therapy efficacy: optimization of dosing regimens and schedules PMC [pmc.ncbi.nlm.nih.gov]



• To cite this document: BenchChem. [Evofosfamide (TH-302) in Soft Tissue Sarcoma Xenograft Models: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684547#evofosfamide-in-soft-tissue-sarcoma-xenograft-models]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com